![molecular formula C22H22N6O2 B2619204 (E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573695-69-9](/img/structure/B2619204.png)
(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-2-amino-N-(sec-butyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antibacterial properties. This article explores the synthesis, characterization, and biological activities of this compound, supported by relevant data and research findings.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the condensation of specific amines and aldehydes. The synthesis typically results in high yields and purity levels of around 95% . Its molecular formula is C22H22N6O2 with a molecular weight of approximately 402.458 g/mol.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of pyrrolo[2,3-b]quinoxaline derivatives. For instance, compounds derived from this class have shown significant radical scavenging activity against hydroxyl radicals (HO⋅), with rate constants comparable to established antioxidants like Trolox . The antioxidant activity was assessed using the DPPH assay, indicating that derivatives exhibit potential as effective radical scavengers .
Anticancer Activity
Pyrrolo[2,3-b]quinoxaline derivatives have been investigated for their anticancer effects. Research indicates that these compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific substituents on the quinoxaline scaffold are crucial for enhancing anticancer efficacy . The presence of electron-withdrawing groups has been shown to increase potency against cancer cells.
Antibacterial Activity
In terms of antibacterial properties, certain derivatives within this class demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, while showing limited or no activity against Gram-negative strains . This selective antibacterial activity is essential for developing targeted therapies that minimize disruption to beneficial microbiota.
Data Tables
Case Studies
- Antioxidant Evaluation : A study evaluated several pyrrolo[2,3-b]quinoxaline derivatives for their ability to scavenge free radicals. One derivative showed an impressive HO⋅ scavenging rate constant of 8.56×108M−1s−1, indicating strong potential for therapeutic applications in oxidative stress-related conditions .
- Anticancer Screening : Another investigation focused on the anticancer properties of a related compound, revealing that structural modifications led to enhanced cytotoxicity against breast and lung cancer cell lines. The study emphasized the importance of SAR in optimizing these compounds for clinical use .
- Antibacterial Testing : A comparative study on various Schiff base derivatives demonstrated that the tested compound exhibited MIC values comparable to traditional antibiotics against selected Gram-positive pathogens, highlighting its potential as a new antibacterial agent .
Applications De Recherche Scientifique
Synthesis of the Compound
The synthesis of pyrroloquinoxaline derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions involving amino acids and aldehydes, often utilizing methods such as:
- Condensation reactions : These reactions involve the formation of imines or Schiff bases from primary amines and carbonyl compounds.
- Cyclization reactions : The formation of the pyrroloquinoxaline structure can be achieved through cyclization of appropriate precursors.
For example, a study demonstrated an efficient method for synthesizing related pyrroloquinoxaline derivatives using iodine-catalyzed coupling protocols, which could be adapted for the synthesis of this compound .
Anticancer Properties
Research indicates that pyrroloquinoxaline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have highlighted the potential of similar compounds to inhibit carbonic anhydrase IX, an enzyme often overexpressed in tumors, leading to enhanced tumor growth and metastasis .
Enzyme Inhibition
The compound's structure suggests that it may act as an inhibitor for specific enzymes, including carbonic anhydrases. Inhibitors targeting carbonic anhydrases have therapeutic potential in treating conditions such as glaucoma and cancer . The selectivity of these compounds for different isoforms could lead to targeted therapies with reduced side effects.
Antimicrobial Activity
There is emerging evidence that pyrroloquinoxaline derivatives possess antimicrobial properties. A study on related compounds indicated their effectiveness against various bacterial strains, suggesting that modifications to the pyrroloquinoxaline scaffold could enhance antibacterial activity .
Case Study 1: Anticancer Activity
In a comprehensive study, a series of pyrroloquinoxaline derivatives were tested against breast cancer cell lines (MDA-MB-231). The results showed that certain derivatives significantly increased apoptosis rates compared to control groups, indicating their potential as therapeutic agents in oncology .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of carbonic anhydrase IX by pyrroloquinoxaline derivatives. The study reported IC50 values ranging from 10.93 nM to 25.06 nM for selective inhibition against CA IX, demonstrating the efficacy of these compounds in targeting tumor-associated enzymes .
Applications Summary Table
Application Area | Details |
---|---|
Anticancer Activity | Induces apoptosis in cancer cell lines; inhibits tumor growth via enzyme inhibition. |
Enzyme Inhibition | Targets carbonic anhydrases (specifically CA IX), with potential applications in oncology. |
Antimicrobial Activity | Effective against various bacterial strains; potential for developing new antibiotics. |
Propriétés
IUPAC Name |
2-amino-N-butan-2-yl-1-[(E)-(3-hydroxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-3-13(2)25-22(30)18-19-21(27-17-10-5-4-9-16(17)26-19)28(20(18)23)24-12-14-7-6-8-15(29)11-14/h4-13,29H,3,23H2,1-2H3,(H,25,30)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQAAYWHFPQZHW-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.